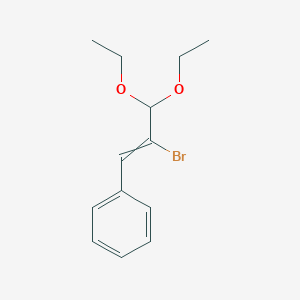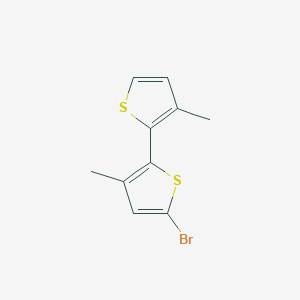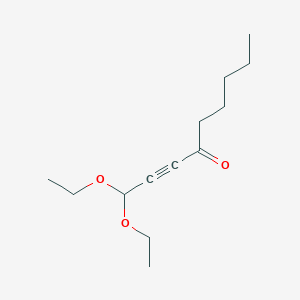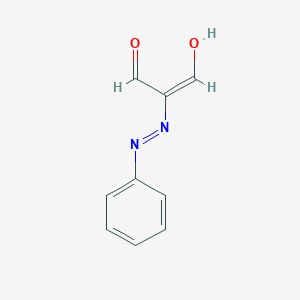
(E)-3-hydroxy-2-phenyldiazenylprop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-hydroxy-2-phenyldiazenylprop-2-enal is an organic compound characterized by the presence of a hydroxy group, a phenyl group, and a diazenyl group attached to a prop-2-enal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-hydroxy-2-phenyldiazenylprop-2-enal typically involves the reaction of a suitable aldehyde with a diazonium salt. One common method is the reaction of cinnamaldehyde with a diazonium salt derived from aniline. The reaction is usually carried out in an aqueous medium under acidic conditions to facilitate the formation of the diazenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-hydroxy-2-phenyldiazenylprop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The diazenyl group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of (E)-3-oxo-2-phenyldiazenylprop-2-enal.
Reduction: Formation of (E)-3-hydroxy-2-phenylhydrazinylprop-2-enal.
Substitution: Formation of substituted phenyl derivatives, such as (E)-3-hydroxy-2-(4-nitrophenyl)diazenylprop-2-enal.
Aplicaciones Científicas De Investigación
(E)-3-hydroxy-2-phenyldiazenylprop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of (E)-3-hydroxy-2-phenyldiazenylprop-2-enal involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the diazenyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-hydroxy-2-phenyldiazenylprop-2-enone
- (E)-3-hydroxy-2-phenyldiazenylprop-2-enamine
- (E)-3-hydroxy-2-phenyldiazenylprop-2-enol
Uniqueness
(E)-3-hydroxy-2-phenyldiazenylprop-2-enal is unique due to the presence of both a hydroxy group and a diazenyl group on the same molecule, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
(E)-3-hydroxy-2-phenyldiazenylprop-2-enal |
InChI |
InChI=1S/C9H8N2O2/c12-6-9(7-13)11-10-8-4-2-1-3-5-8/h1-7,12H/b9-6+,11-10? |
Clave InChI |
BVWBVASXRRSJDN-MOAIEBAPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N=N/C(=C/O)/C=O |
SMILES canónico |
C1=CC=C(C=C1)N=NC(=CO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
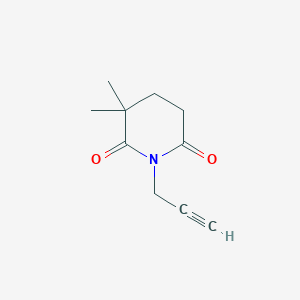

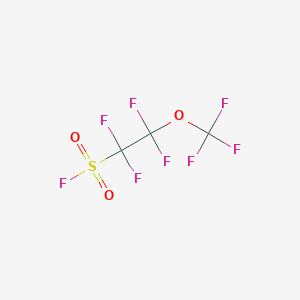



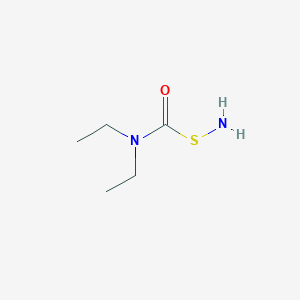
![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
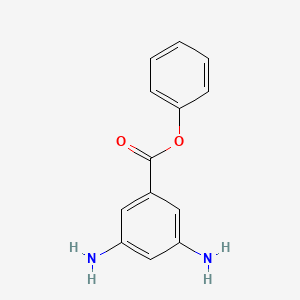
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
